3-amino-5-chloro-N-propylbenzamide
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Overview
Description
3-Amino-5-chloro-N-propylbenzamide is an organic compound with the molecular formula C10H13ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the third position, a chlorine atom at the fifth position, and a propyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-chloro-N-propylbenzamide typically involves the following steps:
Nitration and Reduction: The starting material, 3-nitro-5-chlorobenzamide, is synthesized through the nitration of 5-chlorobenzamide. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The resulting 3-amino-5-chlorobenzamide is then subjected to alkylation with propyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Controlled Reaction Conditions: Maintaining optimal temperature and pressure conditions to maximize the efficiency of each reaction step.
Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chloro-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
3-Amino-5-chloro-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic compounds used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-amino-5-chloro-N-propylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
- 3-Amino-5-chloro-N-methylbenzamide
- 3-Amino-5-chloro-N-ethylbenzamide
- 3-Amino-5-chloro-N-butylbenzamide
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the nitrogen atom. While 3-amino-5-chloro-N-propylbenzamide has a propyl group, the similar compounds have methyl, ethyl, or butyl groups.
- Unique Properties: The propyl group in this compound may confer unique steric and electronic properties, influencing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-amino-5-chloro-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQDQZRDZHRNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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